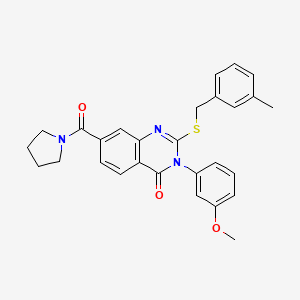

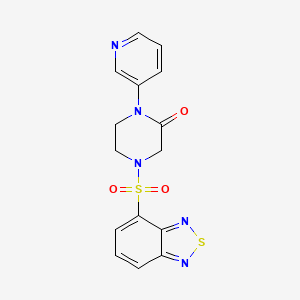

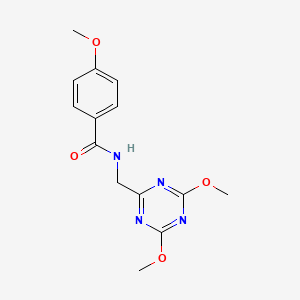

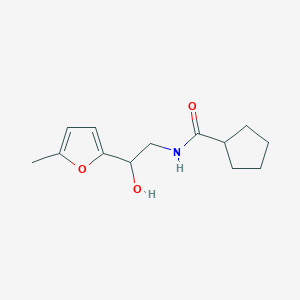

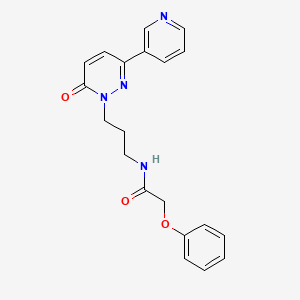

![molecular formula C20H19FN2O4S B2568289 (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865163-04-8](/img/structure/B2568289.png)

(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a significant class of organic heterocycles . They can be found in various natural or synthetic drug compounds and display a variety of biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed . Another method involves a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated by spectroscopic methods . The structure of the final compounds can arise from both tautomers of the thiazol-2-(3H)-one nucleus .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can participate in a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Applications De Recherche Scientifique

1. Organic Electronics

The compound has been explored in the context of organic electronics. A study by Tan et al. (2016) discusses the improvement of conductivity in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) by modification with halobenzoics, which could include compounds structurally similar to (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, enhancing efficiency in organic solar cells (Tan et al., 2016).

2. Alzheimer's Disease Imaging

The compound's structural analogs have been investigated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This suggests possible applications in the diagnostic imaging of neurodegenerative diseases (Cui et al., 2012).

3. Photodynamic Cancer Therapy

A related compound has shown promise in photodynamic therapy for cancer treatment. The study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, which may share functional groups with (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, indicates potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

4. Crystal Engineering

Research on similar compounds has provided insights into crystal engineering and phase transitions. For instance, the study by Johnstone et al. (2010) on methyl 2-(carbazol-9-yl)benzoate highlights the impact of high pressure on crystal structure, which is relevant to the study of (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate (Johnstone et al., 2010).

5. Anaerobic Microbial Transformation

Compounds structurally related to (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate have been studied for their transformation in anaerobic conditions, which can be crucial in environmental remediation processes (Genthner et al., 1989).

Mécanisme D'action

Target of Action

The compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring. Benzothiazoles have been found to interact with a wide range of biological targets, including various enzymes and receptors, due to their versatile chemical structure .

Mode of Action

The presence of the fluorine atom and the ethoxyethyl group could influence how this compound interacts with its targets .

Biochemical Pathways

Benzothiazoles can be involved in a variety of biochemical pathways depending on their specific structures and targets. They have been studied for their potential roles in pathways related to cancer, neurodegenerative diseases, and microbial infections .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and effects in the body. The presence of the ethoxyethyl group in this compound could potentially influence its solubility and absorption .

Result of Action

The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Benzothiazoles can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of a compound. The compound’s fluorine atom and ethoxyethyl group could potentially influence its stability under different conditions .

Orientations Futures

Benzothiazole derivatives have been studied for their potential applications in medicine . They have been synthesized and evaluated for their inhibitory effect on hMAO A and B isoforms . These compounds could represent effective therapeutics for a variety of pathologies affecting the respiratory system .

Propriétés

IUPAC Name |

methyl 4-[[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S/c1-3-27-11-10-23-16-9-8-15(21)12-17(16)28-20(23)22-18(24)13-4-6-14(7-5-13)19(25)26-2/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCOPPUAGNHEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)

![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)